molecular formula C17H19F2N3O B12233589 4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine

4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine

Cat. No.: B12233589
M. Wt: 319.35 g/mol
InChI Key: NCANGEIDQCUUNP-UHFFFAOYSA-N
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Description

4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the fluoromethyl group, and coupling with the pyrazole moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The fluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine involves its interaction with specific molecular targets. The fluoromethyl and pyrazole groups play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine is unique due to its combination of a fluoromethyl group and a pyrazole moiety, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19F2N3O

Molecular Weight

319.35 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C17H19F2N3O/c1-21-16(17(23)22-8-6-12(11-18)7-9-22)10-15(20-21)13-2-4-14(19)5-3-13/h2-5,10,12H,6-9,11H2,1H3

InChI Key

NCANGEIDQCUUNP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CF

Origin of Product

United States

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